1,2,3,7,8,9-Hexahydro-1,3-dimethyl-2,8-dithioxo-6H-purin-6-one 1,2,3,7,8,9-Hexahydro-1,3-dimethyl-2,8-dithioxo-6H-purin-6-one
Brand Name: Vulcanchem
CAS No.: 1784-68-5
VCID: VC0159205
InChI: InChI=1S/C7H8N4OS2/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13)
SMILES: CN1C2=C(C(=O)N(C1=S)C)NC(=S)N2
Molecular Formula: C7H8N4OS2
Molecular Weight: 228.3 g/mol

1,2,3,7,8,9-Hexahydro-1,3-dimethyl-2,8-dithioxo-6H-purin-6-one

CAS No.: 1784-68-5

Main Products

VCID: VC0159205

Molecular Formula: C7H8N4OS2

Molecular Weight: 228.3 g/mol

1,2,3,7,8,9-Hexahydro-1,3-dimethyl-2,8-dithioxo-6H-purin-6-one - 1784-68-5

CAS No. 1784-68-5
Product Name 1,2,3,7,8,9-Hexahydro-1,3-dimethyl-2,8-dithioxo-6H-purin-6-one
Molecular Formula C7H8N4OS2
Molecular Weight 228.3 g/mol
IUPAC Name 1,3-dimethyl-2,8-bis(sulfanylidene)-7,9-dihydropurin-6-one
Standard InChI InChI=1S/C7H8N4OS2/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13)
Standard InChIKey ICPOMCAMXKYSKE-UHFFFAOYSA-N
Isomeric SMILES CN1C2=C(C(=O)N(C1=S)C)NC(=N2)S
SMILES CN1C2=C(C(=O)N(C1=S)C)NC(=S)N2
Canonical SMILES CN1C2=C(C(=O)N(C1=S)C)NC(=S)N2
PubChem Compound 3034522
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator